![molecular formula C23H23ClN4 B6482217 N4-benzyl-N2-(2,5-dimethylphenyl)quinazoline-2,4-diamine hydrochloride CAS No. 1179373-42-2](/img/structure/B6482217.png)
N4-benzyl-N2-(2,5-dimethylphenyl)quinazoline-2,4-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N4-benzyl-N2-(2,5-dimethylphenyl)quinazoline-2,4-diamine hydrochloride” is a derivative of quinazoline . Quinazoline is a well-known heterocyclic compound having the chemical formula C8H6N2. It is a light yellow crystalline solid and is also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring .
Synthesis Analysis
The synthesis of quinazoline was first reported through decarboxylation of 2-carboxy derivative by August Bischler and Lang in 1895 . Anthranilic acid on treatment with amide resulted in 4-oxo-3,4-dihydroquinazolies by Niementowski synthesis . A series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives has been synthesized and tested for antibacterial activity against five bacterial strains .Scientific Research Applications
Antibacterial Agents
The compound has been synthesized and tested for its antibacterial activity against five bacterial strains . It has shown promising results against Escherichia coli and Staphylococcus aureus . The compound was also effective against methicillin-resistant S. aureus (MRSA), Staphylococcus epidermidis, and Salmonella typhimurium .
Structure-Activity Relationship Studies
The compound has been used in structure-activity relationship studies . Twelve different substituents on the N4-benzylamine group have been investigated along with replacement of the quinazoline core . These studies help in understanding how changes in the structure of the compound affect its biological activity.
Drug Metabolism and Pharmacokinetics (DMPK) Studies
Selected derivatives of the compound have been screened for their DMPK properties in vitro to assess their potential for further development . These studies are crucial in drug discovery and development process as they provide information about the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Antimalarial Activity
The compound has been synthesized and tested for its inhibitory activity against the Plasmodium falciparum K1 strain . This suggests its potential use in the development of new antimalarial drugs.
properties
IUPAC Name |
4-N-benzyl-2-N-(2,5-dimethylphenyl)quinazoline-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4.ClH/c1-16-12-13-17(2)21(14-16)26-23-25-20-11-7-6-10-19(20)22(27-23)24-15-18-8-4-3-5-9-18;/h3-14H,15H2,1-2H3,(H2,24,25,26,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBWUDBATAWNKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N4-benzyl-N2-(2,5-dimethylphenyl)quinazoline-2,4-diamine hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.